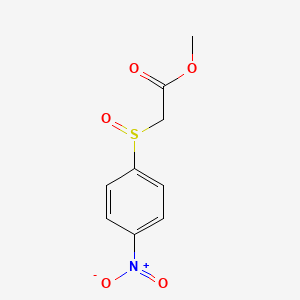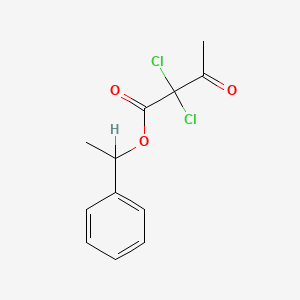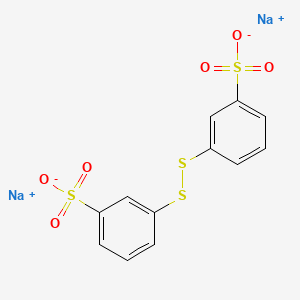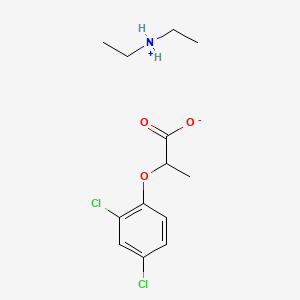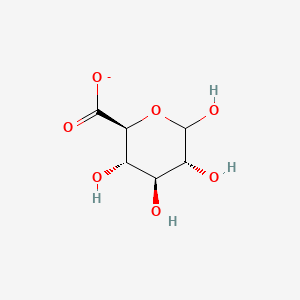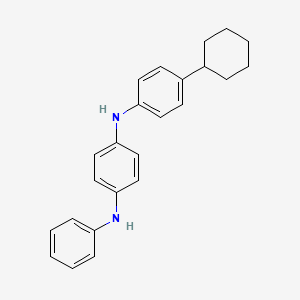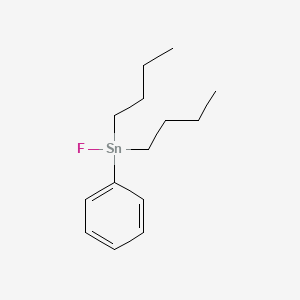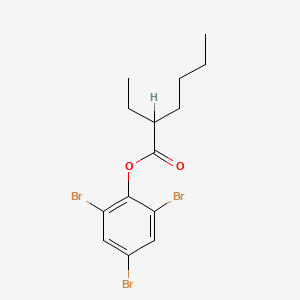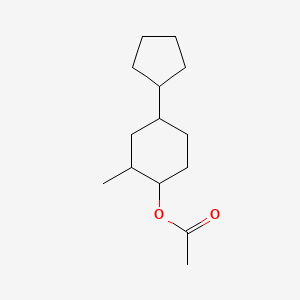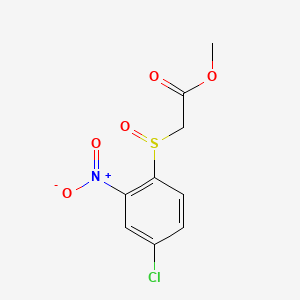
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenol with a sulfinylating agent, followed by esterification with acetic acid. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl and nitro groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
139326-44-6 |
|---|---|
Molecular Formula |
C9H8ClNO5S |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
CZKHUAHJCRABNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


